molecular formula C14H11N3O2 B1530233 3-{[(3-Cyanopyridin-2-yl)amino]methyl}benzoic acid CAS No. 1179703-95-7

3-{[(3-Cyanopyridin-2-yl)amino]methyl}benzoic acid

Cat. No. B1530233
CAS RN: 1179703-95-7
M. Wt: 253.26 g/mol
InChI Key: WYUQZODHMPUTKJ-UHFFFAOYSA-N
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Description

“3-{[(3-Cyanopyridin-2-yl)amino]methyl}benzoic acid” is a chemical compound with the molecular formula C14H11N3O2. It has a molecular weight of 253.26 . This compound is typically used for research purposes .


Molecular Structure Analysis

The InChI code for “3-{[(3-Cyanopyridin-2-yl)amino]methyl}benzoic acid” is 1S/C14H11N3O2/c15-8-12-5-2-6-16-13(12)17-9-10-3-1-4-11(7-10)14(18)19/h1-7H,9H2,(H,16,17)(H,18,19) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-{[(3-Cyanopyridin-2-yl)amino]methyl}benzoic acid” include a molecular weight of 253.26 . The compound is a powder at room temperature . Unfortunately, specific information such as boiling point, melting point, and solubility were not available in the retrieved data.

Scientific Research Applications

Pharmacological Research

Cyanopyridines, including compounds like 3-{[(3-Cyanopyridin-2-yl)amino]methyl}benzoic acid, are known for their diverse pharmacological activities. They can be used to synthesize various pharmacologically active derivatives that may exhibit antiproliferative activities against different cancer cell lines .

Organic Synthesis

These compounds serve as key intermediates in organic synthesis, particularly in the construction of complex molecules with potential therapeutic applications. Their reactivity allows for various chemical transformations that can lead to new drug candidates .

Material Science

Cyanopyridines can be used in material science research, particularly in the design and synthesis of new materials with specific electronic properties. They can act as donor groups in donor-π-acceptor dyes, influencing the electronic characteristics of the resulting materials .

Agrochemical Research

The cyano group in cyanopyridines is essential for alkylation, allylation, and alkenylation reactions, providing valuable building blocks for agrochemical programs .

Computational Chemistry

These compounds are also subjects of computational chemistry studies where their molecular properties are analyzed theoretically to predict reactivity and stability, which is crucial for designing new molecules with desired functions .

properties

IUPAC Name

3-[[(3-cyanopyridin-2-yl)amino]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c15-8-12-5-2-6-16-13(12)17-9-10-3-1-4-11(7-10)14(18)19/h1-7H,9H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUQZODHMPUTKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CNC2=C(C=CC=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(3-Cyanopyridin-2-yl)amino]methyl}benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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